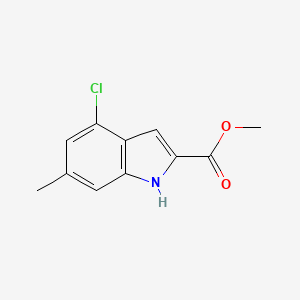![molecular formula C14H12F3NO2 B6604479 rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2137987-32-5](/img/structure/B6604479.png)
rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione, also known as TFMB, is a heterocyclic compound with a unique structure that has been found to have a variety of applications in scientific research. This molecule has been used in the synthesis of various organic compounds, as well as in the development of novel pharmaceuticals. Additionally, TFMB has been used to study the mechanism of action of certain enzymes, as well as the biochemical and physiological effects of certain compounds.
科学研究应用
Rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds, and in the development of novel pharmaceuticals. Additionally, this compound has been used to study the mechanism of action of certain enzymes, as well as the biochemical and physiological effects of certain compounds.
作用机制
The mechanism of action of rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione is not fully understood, though it is believed to interact with certain enzymes and proteins in a manner similar to other heterocyclic compounds. It is believed that this compound binds to certain receptors in the body, leading to the activation of certain pathways and the production of certain proteins or enzymes. Additionally, this compound may interact with certain enzymes in a manner that leads to the inhibition of certain processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood, though it is believed to have a variety of effects on the body. It is believed that this compound may have an effect on the metabolism of certain compounds, as well as the production of certain proteins and enzymes. Additionally, this compound may have an effect on the cardiovascular system, as well as the nervous system.
实验室实验的优点和局限性
One of the main advantages of using rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione in lab experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. Additionally, this compound is relatively inexpensive, making it a cost-effective option for research. However, there are some limitations to using this compound in lab experiments. For instance, the compound can be difficult to handle, and it can be toxic if not handled properly. Additionally, the compound has a short shelf-life, making it necessary to use it quickly after synthesis.
未来方向
There are a variety of potential future directions for the use of rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione in scientific research. One potential direction is to explore its potential as an anti-cancer agent, as this compound has been found to have an effect on certain cancer cells. Additionally, this compound could be further studied for its potential use in the development of novel pharmaceuticals, as well as its potential use in the study of the mechanism of action of certain enzymes. Additionally, this compound could be studied for its potential use in the study of biochemical and physiological effects, as well as its potential use in the development of new compounds. Finally, this compound could be studied for its potential use in the synthesis of other organic compounds.
合成方法
Rac-(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione can be synthesized through a variety of methods, with the most common being a multi-step process involving the use of an alkylation reaction. The first step involves the addition of a diazo compound to a substituted benzyl bromide, followed by an alkylation reaction with an alkyl halide. This reaction yields a cyclic intermediate, which is then reacted with a trifluoromethyl group to form the desired product. Other methods of synthesis include the use of a Grignard reaction, a Wittig reaction, and a Curtius rearrangement.
属性
IUPAC Name |
(1R,5R,6R)-3-benzyl-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c15-14(16,17)10-6-9-11(10)13(20)18(12(9)19)7-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/t9-,10-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHDAFIOTGFBIY-GMTAPVOTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C1C(F)(F)F)C(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]1C(F)(F)F)C(=O)N(C2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B6604411.png)


![(7R)-2-amino-7-[4-fluoro-2-(6-methoxypyrazin-2-yl)phenyl]-4-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B6604431.png)

amine hydrochloride](/img/structure/B6604442.png)




amine hydrochloride](/img/structure/B6604494.png)
![N-{[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]amino}guanidine](/img/structure/B6604500.png)
